2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole
Overview
Description
2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 2-position, a cyclopropyl group at the 1-position, and a fluorine atom at the 4-position on the benzo[d]imidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is the cyclization of an appropriately substituted o-phenylenediamine with a chloro-substituted cyclopropane derivative under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors. Catalysts such as palladium or other transition metals can be employed to enhance the efficiency and selectivity of the reaction. The choice of solvent, temperature, and pressure are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-5-oxide.
Reduction: Formation of this compound-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole has found applications in various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Chloro-1-cyclopropyl-1H-benzo[d]imidazole: Lacks the fluorine atom.
4-Fluoro-1H-benzo[d]imidazole: Lacks the chlorine and cyclopropyl groups.
1-Cyclopropyl-4-fluoro-1H-benzo[d]imidazole: Lacks the chlorine atom.
Uniqueness: 2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole is unique due to the combination of chlorine, fluorine, and cyclopropyl groups, which can influence its chemical reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-chloro-1-cyclopropyl-4-fluorobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-10-13-9-7(12)2-1-3-8(9)14(10)6-4-5-6/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUWJAZWSDXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC=C3)F)N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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